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molecular formula C11H10O4 B8770734 5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one

5,7-Dihydroxyspiro[chroman-2,1'-cyclopropan]-4-one

Cat. No. B8770734
M. Wt: 206.19 g/mol
InChI Key: OOYGPYICDQGGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227511B2

Procedure details

Under argon, 112 g (690 mmol) of 1,3,5-trihydroxybenzene dihydrate are dissolved in 230 ml abs. dimethylformamide, 28.82 g (230 mmol) of methyl cyclopropylideneacetate (Example 41A) and 20 g of 4 Å molecular sieve (as powder) are added and the mixture is stirred at a bath temperature of 130° C. overnight. 1 liter of 1 N hydrochloric acid is then added, and the mixture is extracted repeatedly with ethyl acetate. The combined organic phases are washed once with water and once with saturated sodium chloride solution, dried over sodium sulfate and concentrated. 230 ml (2.99 mol) of trifluoroacetic acid are added to the product obtained, and the mixture is heated to 75° C. and stirred for 8 hours. The mixture is then cooled, water is added and the mixture is extracted repeatedly with ethyl acetate. The combined organic phases are washed twice with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated. The residue is purified on silica gel (mobile phase: dichloromethane/methanol 100:1→100:3). The product fractions are combined and concentrated. Dichloromethane is added to the residue obtained, the mixture is stirred briefly and the precipitate is filtered off with suction and dried under high vacuum. This gives 2.25 g (5% of theory) of the target compound. The mother liquor is then purified again on a silica gel column (mobile phase: dichloromethane/methanol 100:1). This gives a further 3.41 g (7% of theory) of the title compound.
Name
1,3,5-trihydroxybenzene dihydrate
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
28.82 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[C:12]1(=[CH:15][C:16](OC)=[O:17])[CH2:14][CH2:13]1.Cl.FC(F)(F)C(O)=O>O.CN(C)C=O>[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]2[C:5]=1[C:16](=[O:17])[CH2:15][C:12]1([O:11]2)[CH2:14][CH2:13]1 |f:0.1.2|

Inputs

Step One
Name
1,3,5-trihydroxybenzene dihydrate
Quantity
112 g
Type
reactant
Smiles
O.O.OC1=CC(=CC(=C1)O)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
28.82 g
Type
reactant
Smiles
C1(CC1)=CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a bath temperature of 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted repeatedly with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed once with water and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 75° C.
STIRRING
Type
STIRRING
Details
stirred for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted repeatedly with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed twice with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (mobile phase: dichloromethane/methanol 100:1→100:3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Dichloromethane is added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
the mixture is stirred briefly
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The mother liquor is then purified again on a silica gel column (mobile phase: dichloromethane/methanol 100:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C2C(CC3(CC3)OC2=CC(=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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